molecular formula C13H8F3NO3 B6365340 5-(4-(Trifluoromethoxy)phenyl)picolinic acid CAS No. 851266-72-3

5-(4-(Trifluoromethoxy)phenyl)picolinic acid

Cat. No.: B6365340
CAS No.: 851266-72-3
M. Wt: 283.20 g/mol
InChI Key: QBQYGERNZIAGJK-UHFFFAOYSA-N
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Description

5-(4-(Trifluoromethoxy)phenyl)picolinic acid (CAS 1261561-96-9) is an organic compound with a molecular formula of C13H8F3NO3 and a molecular weight of 283.21 g/mol . It is supplied with a high purity level of 98% and should be stored as recommended by the supplier. This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications. While specific applications for this exact compound are not detailed in the available literature, its core structure is of significant interest in medicinal chemistry and materials science. The molecule combines a picolinic acid moiety, a common pharmacophore, with a trifluoromethoxy-substituted phenyl group. The trifluoromethoxy group is a key feature known to enhance membrane permeability and metabolic stability in drug candidates . Furthermore, structural analogs, particularly iridium complexes containing trifluoromethyl-substituted phenylpyridine ligands, are extensively researched for use in organic light-emitting diodes (OLEDs) due to their high phosphorescent quantum efficiencies and tunable emission properties . This suggests potential utility for 5-(4-(Trifluoromethoxy)phenyl)picolinic acid as a valuable building block (ligand) in the synthesis of advanced materials or as a synthetic intermediate in pharmaceutical development. Researchers are advised to handle this material with appropriate precautions, as it may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation .

Properties

IUPAC Name

5-[4-(trifluoromethoxy)phenyl]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)20-10-4-1-8(2-5-10)9-3-6-11(12(18)19)17-7-9/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQYGERNZIAGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681375
Record name 5-[4-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851266-72-3
Record name 5-[4-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Preparation and Coupling Conditions

The Suzuki-Miyaura reaction is widely employed to construct the biaryl backbone of 5-(4-(trifluoromethoxy)phenyl)picolinic acid. A brominated picolinic acid derivative (e.g., 5-bromopicolinic acid) is coupled with 4-(trifluoromethoxy)phenylboronic acid under palladium catalysis.

Typical Protocol :

  • Catalyst : Pd(PPh₃)₄ (2–5 mol%)

  • Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv)

  • Solvent : Dioxane/water (4:1) or THF

  • Temperature : 80–100°C, 12–24 hours

Example :
5-Bromopicolinic acid (1.0 equiv) reacts with 4-(trifluoromethoxy)phenylboronic acid (1.2 equiv) in dioxane/water (10 mL/mmol) at 90°C for 18 hours, yielding 72–85% of the coupled product after acid workup.

Optimization Challenges

  • Steric Hindrance : The ortho-carboxylic acid group on picolinic acid necessitates bulky ligands (e.g., XPhos) to prevent catalyst deactivation.

  • Solvent Effects : Mixed aqueous/organic solvents improve boronic acid solubility but may require phase-transfer agents for hydrophobic intermediates.

Directed Ortho-Metalation (DoM) Strategies

Regioselective Functionalization

Ullmann-Type Coupling for Aryl Ether Formation

Copper-Mediated C–O Bond Formation

This method constructs the trifluoromethoxy-phenyl linkage via Ullmann condensation between a halogenated picolinic acid and a phenol derivative.

Representative Procedure :
5-Hydroxypicolinic acid (1.0 equiv), 4-iodobenzotrifluoride (1.1 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in DMF at 120°C for 24 hours yield 45–52% of the product.

Table 1 : Ullmann Coupling Optimization

EntryBaseSolventTemp (°C)Yield (%)
1K₃PO₄DMF12045
2Cs₂CO₃DMSO13052
3K₂CO₃Toluene11038

Multi-Step Functionalization via Nitration/Reduction

Sequential Aromatic Modification

A stepwise approach introduces the trifluoromethoxy group after constructing the picolinic acid core:

  • Nitration : Nitration of 5-phenylpicolinic acid with HNO₃/H₂SO₄ at 0°C.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) to the amine.

  • Diazotization/Trifluoromethoxylation : Treatment with NaNO₂/HCl followed by Cu-mediated trifluoromethoxylation.

Critical Parameters :

  • Nitration Regioselectivity : Controlled by sulfuric acid concentration to favor para substitution.

  • Trifluoromethoxylation : Requires CuI/KF in DMF at 100°C for 8 hours.

One-Pot Tandem Reactions

Combined Coupling and Oxidation

A streamlined synthesis uses 5-bromopicolinic acid and 4-(trifluoromethoxy)phenylzinc bromide in a Negishi coupling, followed by in situ oxidation:

Conditions :

  • Catalyst : PdCl₂(dppf) (3 mol%)

  • Solvent : THF/NMP (3:1)

  • Oxidant : KMnO₄ (2 equiv) in acidic aqueous phase

Yield : 68–75% (two steps).

Chemical Reactions Analysis

Types of Reactions

5-(4-(Trifluoromethoxy)phenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-(Trifluoromethoxy)phenyl)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-(Trifluoromethoxy)phenyl)picolinic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Trifluoromethoxy vs. Trifluoromethyl
  • 5-(4-(Trifluoromethyl)phenyl)picolinic acid (CAS: 762287-48-9) replaces -OCF₃ with -CF₃. This difference may alter receptor binding in biological systems .
  • 5-(Trifluoromethyl)picolinic acid (CAS: 80194-69-0) places -CF₃ directly on the pyridine ring, leading to distinct electronic properties and solubility profiles .
Positional Isomerism
  • 5-(2-Trifluoromethoxyphenyl)picolinic acid (CAS: 87789-69-3, BM-4027) positions -OCF₃ at the ortho position of the phenyl ring. Steric hindrance in this configuration may reduce binding affinity compared to the para-substituted analog .

Functional Group Replacements

Methylthio and tert-Butyl Groups
  • 5-(4-Methylthiophenyl)picolinic acid (BM-4024, CAS: 75754-04-0) substitutes -SCH₃ for -OCF₃.
  • 5-(4-tert-Butylphenyl)picolinic acid (qy20) features a bulky tert-butyl group. In antibacterial studies, qy20 showed lower efficacy than its butyl-substituted analog (qy17), likely due to reduced solubility and steric interference .
Antibacterial Performance
  • 5-(4-Butylphenyl)picolinic acid (qy17) demonstrated superior antibacterial activity against Enterococcus faecium compared to qy20, attributed to its balanced lipophilicity and solubility .
Solubility and Stability
  • qy17 outperformed qy20 in minimal inhibitory concentration (MIC) tests due to better aqueous solubility .
  • The trifluoromethoxy group in the target compound likely improves stability against oxidative metabolism compared to -CF₃ analogs .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Position Molecular Weight (g/mol) Key Properties Biological Activity
5-(4-(Trifluoromethoxy)phenyl)picolinic acid -OCF₃ Para 283.2 High lipophilicity, metabolic stability Hypothesized antimicrobial
5-(4-Trifluoromethylphenyl)picolinic acid -CF₃ Para 265.2 Strong electron-withdrawing Not reported
5-(4-Butylphenyl)picolinic acid (qy17) -C₄H₉ Para 241.3 Moderate solubility, antibacterial Active against E. faecium
5-(2-Trifluoromethoxyphenyl)picolinic acid -OCF₃ Ortho 283.2 Steric hindrance Not reported

Table 2: Commercial Availability and Cost (Aroz Technologies)

Compound Name Catalog ID Price (1g) Molecular Weight (g/mol)
5-(4-Methylthiophenyl)picolinic acid BM-4024 $180.00 213.2
5-(2-Trifluoromethoxyphenyl)picolinic acid BM-4027 $240.00 283.2
5-(4-Methoxycarbonylphenyl)picolinic acid BM-4036 $240.00 241.2

Key Research Findings

Substituent Position Matters : Para-substituted analogs generally exhibit better biological activity and solubility than ortho-substituted counterparts due to reduced steric effects .

Trifluoromethoxy vs. Trifluoromethyl : The -OCF₃ group offers a unique balance of lipophilicity and hydrogen-bonding capacity, making it preferable for drug design over -CF₃ in some contexts .

Cost Considerations : Derivatives with complex substituents (e.g., -OCF₃) are more expensive to synthesize than alkyl-substituted analogs (e.g., qy17) .

Biological Activity

5-(4-(Trifluoromethoxy)phenyl)picolinic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. Its unique structural features, including a trifluoromethoxy group, enhance its lipophilicity and binding affinity to various biological targets, making it a candidate for further research into therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-(4-(Trifluoromethoxy)phenyl)picolinic acid is C12_{12}H8_{8}F3_3NO2_2. The trifluoromethoxy group significantly influences the compound's chemical reactivity and biological interactions. This modification is known to improve the potency of similar compounds by enhancing their ability to inhibit enzyme activity and interact with receptors involved in various biological pathways.

The biological activity of 5-(4-(Trifluoromethoxy)phenyl)picolinic acid primarily involves its role as an enzyme inhibitor and its capacity to modulate receptor interactions. The trifluoromethoxy group enhances the compound's specificity and affinity for target enzymes and receptors, which may lead to significant therapeutic effects. For instance, compounds with similar structures have demonstrated efficacy in inhibiting serotonin uptake and modulating phosphodiesterase activity, which are crucial in treating conditions such as depression and inflammation .

Biological Activity Overview

  • Enzyme Inhibition : The compound shows potential as an inhibitor for various enzymes, particularly those involved in metabolic pathways. The presence of the trifluoromethoxy group has been linked to increased inhibitory potency compared to non-fluorinated analogs.
  • Receptor Modulation : Interaction studies suggest that this compound can effectively modulate receptor activity, which is critical for its therapeutic applications. For example, it may influence neurotransmitter systems or inflammatory pathways.

Case Studies and Research Findings

  • Inhibition of Phosphodiesterases (PDEs) : Research has indicated that derivatives of picolinic acid can selectively inhibit PDE4D, a target implicated in cognitive function and inflammation. The trifluoromethoxy substitution could enhance the selectivity and potency of these inhibitors, potentially leading to novel treatments for neurodegenerative diseases .
  • Antitumor Activity : Preliminary studies suggest that 5-(4-(Trifluoromethoxy)phenyl)picolinic acid may exhibit antitumor properties through mechanisms unrelated to traditional enzyme inhibition. This highlights its potential utility in cancer therapeutics.
  • Neuroprotective Effects : Investigations into the neuroprotective capabilities of this compound have shown promise in preventing neuronal damage under stress conditions, further emphasizing its therapeutic potential in neurological disorders .

Comparative Analysis with Similar Compounds

Compound NameSimilarity IndexUnique Features
4-(Trifluoromethyl)picolinic acid0.94Lacks the trifluoromethoxy group
Ethyl 5-(trifluoromethyl)-2-pyridinecarboxylate0.89Different ester functional group
Methyl 4-(trifluoromethyl)picolinate0.86Methyl ester variant

This table illustrates how 5-(4-(Trifluoromethoxy)phenyl)picolinic acid stands out among similar compounds due to its specific structural modifications that enhance its biological activity.

Q & A

Q. What are the common synthetic routes for 5-(4-(Trifluoromethoxy)phenyl)picolinic acid, and what critical reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves multi-step procedures:
  • Step 1 : Introduction of the trifluoromethoxy group via nucleophilic substitution or coupling reactions, often using reagents like trifluoromethylating agents (e.g., Togni’s reagent) under inert atmospheres.
  • Step 2 : Functionalization of the pyridine ring, such as Suzuki-Miyaura cross-coupling to attach the aryl group .
  • Critical Parameters :
  • Temperature : Maintain 0–5°C during fluorination to prevent decomposition.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
  • Catalyst : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling yields .

Q. Which spectroscopic techniques are most effective for characterizing 5-(4-(Trifluoromethoxy)phenyl)picolinic acid, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :
  • ¹⁹F NMR : Identifies trifluoromethoxy group resonance (δ ≈ -55 to -60 ppm). Compare with analogs like 4-(Trifluoromethoxy)phenylacetic acid for validation .
  • ¹H NMR : Look for pyridine ring protons (δ 7.5–8.5 ppm) and aryl group splitting patterns.
  • X-ray Crystallography : Resolves spatial arrangement of the trifluoromethoxy group and confirms bidentate ligand capability .
  • FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

Q. How does the trifluoromethoxy group influence the compound’s coordination chemistry compared to non-fluorinated analogs?

  • Methodological Answer : The trifluoromethoxy group enhances metal-binding properties:
  • Electron-Withdrawing Effect : Increases Lewis acidity of coordinated metal centers (e.g., Cu²⁺, Fe³⁺), improving catalytic activity in oxidation reactions .
  • Steric Effects : The bulkier trifluoromethoxy group reduces ligand lability compared to methoxy analogs, stabilizing metal complexes .
  • Validation : Compare stability constants (log K) with 5-(4-Fluorophenyl)picolinic acid complexes using potentiometric titrations .

Advanced Research Questions

Q. What strategies can optimize the trifluoromethoxy introduction during synthesis to minimize competing side reactions?

  • Methodological Answer :
  • Reagent Selection : Use masked trifluoromethoxy precursors (e.g., OCF₃-aryl boronic esters) to avoid premature hydrolysis .
  • Protection/Deprotection : Temporarily protect the carboxylic acid group with tert-butyl esters during fluorination steps .
  • Kinetic Control : Conduct reactions at low temperatures (-20°C) to suppress electrophilic aromatic substitution byproducts .

Q. How should researchers address discrepancies in thermal stability data observed between differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA)?

  • Methodological Answer :
  • Controlled Atmosphere : Perform TGA under nitrogen to isolate decomposition pathways from oxidative effects.
  • Complementary Techniques : Use mass spectrometry-coupled TGA to identify volatile decomposition products.
  • Sample Purity : Re-crystallize the compound to ≥98% purity (HPLC-validated) to eliminate impurities affecting DSC curves .

Q. What mechanistic insights have been gained from studying the compound’s behavior in catalytic systems, particularly regarding electron-withdrawing effects?

  • Methodological Answer :
  • Catalytic Oxidation : The compound’s Cu(II) complexes show enhanced activity in alcohol-to-ketone conversions due to the trifluoromethoxy group’s electron-withdrawing effect, which stabilizes the transition state .
  • Kinetic Isotope Effects (KIE) : Deuterium labeling experiments reveal rate-limiting steps involving proton transfer in catalytic cycles .
  • Computational Modeling : DFT studies correlate the trifluoromethoxy group’s Hammett σₚ value (+0.54) with increased electrophilicity of metal centers .

Data Contradiction Analysis

Example : Conflicting solubility reports in polar vs. non-polar solvents.

  • Resolution Strategy :
    • Solvent Screening : Systematically test solubility in DMSO, MeOH, and chloroform using UV-Vis spectroscopy (λmax ~270 nm).
    • pH-Dependent Solubility : Adjust pH to deprotonate the carboxylic acid group (pKa ~2.5) and measure solubility shifts .

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